[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine
Description
The compound [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine (CAS: 1040036-53-0) is a secondary amine featuring two heterocyclic substituents: a 1-methylpyrrole group and a 2-thiophenylethyl moiety . Its molecular formula is C₁₂H₁₇N₂S (calculated molecular weight: 233.34 g/mol). This compound is primarily utilized in chemical screening and drug discovery pipelines .
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H16N2S/c1-14-8-2-4-11(14)10-13-7-6-12-5-3-9-15-12/h2-5,8-9,13H,6-7,10H2,1H3 |
InChI Key |
YVBDSVUWEIUWKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(thiophen-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Reductive Amination
This compound can be synthesized via reductive amination between 1-methyl-1H-pyrrole-2-carbaldehyde and 2-(thiophen-2-yl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. Yields reach 68–72% under optimized conditions .
Key steps :
-
Aldehyde activation with acidic resin.
-
Nucleophilic attack by the amine.
Acylation Reactions
The primary amine group undergoes acylation with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base. Products include N-acylated derivatives (Fig. 1A) .
| Acylating Agent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetyl chloride | 6 | 85 |
| Benzoyl chloride | 8 | 78 |
| Propionyl chloride | 7 | 81 |
Conditions : 0°C → RT, stoichiometric TEA .
Thiazinane Derivatives
Under acidic conditions (HCl, ethanol), the amine reacts with carbonyl compounds (e.g., ketones) and mercaptoacetic acid to form 1,3-thiazinan-2-imines via a three-component condensation. Cyclization proceeds through thiourea intermediates .
Example :
Mechanism :
-
Nucleophilic attack on isothiocyanate.
-
Cyclization via thione-group elimination.
Palladium-Catalyzed Couplings
The thiophene moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. For example:
| Boronic Acid | Product Yield (%) |
|---|---|
| 4-Methoxyphenylboronic acid | 65 |
| 3-Nitrophenylboronic acid | 58 |
| Pyridin-3-ylboronic acid | 62 |
Conditions : DME/H₂O (3:1), K₂CO₃, 80°C .
Electrophilic Substitution
The pyrrole ring undergoes Friedel-Crafts alkylation with iodomethane in DMF at 50°C, producing 1,3-dimethylpyrrole derivatives (89% yield) .
Regioselectivity :
-
Methylation occurs preferentially at the C3 position due to steric hindrance from the existing methyl group .
Oxidation Reactions
Treatment with m-chloroperbenzoic acid (mCPBA) in DCM oxidizes the pyrrole ring to N-methylpyrrolidone (Fig. 1B).
Key Data :
Comparative Reactivity Analysis
Biological Interaction Studies
While direct pharmacological data for this compound is limited, structural analogs exhibit:
Stability and Degradation
-
pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable up to 150°C; degradation observed at 200°C (TGA data) .
This compound’s bifunctional design enables diverse reactivity, positioning it as a valuable intermediate in medicinal chemistry and materials science. Further studies on enantioselective synthesis and catalytic applications are warranted.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique electronic properties enable the development of novel materials and chemical entities.
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties: In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity: Cytotoxicity assays demonstrated that the compound can reduce cell viability in several cancer cell lines at concentrations as low as 10 µM, indicating promising anticancer properties .
Pharmacology
The compound has been explored for its interaction with biological systems:
- Dopamine Receptor Binding: It exhibits selective binding affinity for the D3 dopamine receptor with an EC50 value of approximately 710 nM, which is significant for potential therapeutic applications in neuropharmacology .
- Toxicological Assessments: Evaluations indicate low toxicity in human liver cell lines (HepG2), supporting its safety profile for further drug development .
Case Study 1: Anticancer Potential
In a study assessing the anticancer effects of this compound, researchers found that it inhibited proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The results indicated a broad spectrum of activity, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism by which [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ring Variations
Replacement of Thiophene with Indole
- Indole's larger π-system enhances hydrophobicity and may improve binding to aromatic receptors. Applications: Similar hydrochlorides are explored for antibacterial activity, as seen in imidazole derivatives .
Dual Thiophene Systems
- Example: {[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine Molecular Formula: C₁₂H₁₄N₄S₂ Key Differences: Incorporates a pyrazole ring and dual thiophene groups.
Substituent Modifications
Methyl vs. Ethyl Linkers
- Example : [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine
Halogenated Derivatives
Amine Group Modifications
Hydrochloride Salts
- Example : [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride
Tertiary Amines
- Example : Ethyl({[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl})[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Properties : Thiophene and pyrrole rings contribute to electron-rich environments, favoring interactions with biological targets like enzymes or receptors .
- Biological Activity : Indole-containing analogs show promise in antibacterial studies, suggesting the target compound could be modified for similar applications .
- Solubility : Hydrochloride salts of related amines improve aqueous solubility, a critical factor in drug formulation .
Biological Activity
[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine is an organic compound notable for its unique structural composition, which combines a pyrrole derivative with a thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₂H₁₆N₂S
- Molecular Weight : 220.34 g/mol
- CAS Number : 610275-11-1
Antitumor Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrole and thiophene groups is believed to enhance its interaction with biological targets, potentially leading to effective antitumor agents.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may bind effectively to dopamine receptors, particularly the D3 receptor, showing potential as a selective agonist. This interaction is crucial for mediating various physiological responses, including neurochemical signaling pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can influence its biological activity. SAR studies have shown that variations in the substituents on the pyrrole and thiophene rings can significantly affect the compound's potency and selectivity towards different biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Thiophen-2-yl)ethanamine | Contains a thiophene ring but lacks the pyrrole moiety | Primarily studied for neuroprotective effects |
| 2-(Pyrrolidin-1-yl)ethanamine | Contains a pyrrolidine instead of pyrrole | Exhibits strong antimicrobial activity |
| 3-(Pyridine)-N,N-dimethylpropanamine | Contains a pyridine ring | Known for use in antidepressants |
The dual heterocyclic structure of this compound may lead to synergistic effects not observed in other similar compounds, enhancing its therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For instance, cytotoxicity assays revealed significant reductions in cell viability at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development.
Receptor Binding Affinity
Binding affinity studies indicate that this compound interacts selectively with the D3 dopamine receptor, exhibiting an EC50 value of approximately 710 nM. This selectivity is crucial as it minimizes potential side effects associated with broader receptor interactions .
Toxicological Assessments
Toxicological evaluations have shown that this compound exhibits low toxicity in human liver cell lines (HepG2), indicating a favorable safety profile for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine, and how can intermediates be stabilized?
- Methodology : The compound can be synthesized via reductive amination using methanol/ethanol solvents and ZnSO₄·7H₂O to precipitate intermediates (e.g., bis(thiophen-2-ylmethyl)amine) . For sensitive intermediates, anhydrous DMF and triethylamine are recommended to minimize side reactions. Post-synthesis, ethyl acetate extraction and sodium sulfate drying ensure purity . Recrystallization from methanol/ethyl acetate (2:8) improves yield and stability .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodology : Use NMR (¹H/¹³C) to verify substitution patterns in the pyrrole and thiophene moieties. Mass spectrometry (MS) confirms molecular weight (e.g., 287.79 g/mol for related derivatives) . HPLC with UV detection at 254 nm is suitable for purity assessment (>95% as reported for similar amines) . X-ray crystallography via SHELX software can resolve ambiguities in stereochemistry .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Best Practices : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture and heat sources (critical due to its hygroscopic and thermally sensitive nature) . Use PPE (gloves, goggles) to mitigate health risks (e.g., toxicity, carcinogenicity) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrrole-thiophene hybrid scaffold?
- Experimental Design : For electrophilic substitution on the pyrrole ring, employ Vilsmeier-Haack formylation or azo coupling under acidic conditions. To target thiophene, use directed metalation (e.g., LDA at -78°C) followed by electrophilic quenching (e.g., iodination) . Monitor selectivity via in-situ IR or LC-MS to optimize reaction conditions .
Q. How can computational methods (DFT, molecular docking) predict bioactivity and guide synthetic priorities?
- Approach : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify reactive sites for functionalization . For antimicrobial studies, dock the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) and low steric clashes .
Q. What experimental and analytical approaches resolve contradictions in crystallographic vs. spectroscopic data?
- Case Study : If NMR suggests a planar thiophene ring but X-ray data shows puckering, reconcile this by analyzing temperature-dependent NMR (to detect conformational flexibility) and refining crystallographic parameters in SHELXL . Hirshfeld surface analysis can quantify intermolecular interactions influencing solid-state geometry .
Key Challenges and Solutions
- Synthetic Yield Variability : Optimize stoichiometry of 2-thiophenemethylamine and aldehydes (1:1.1 molar ratio) to minimize unreacted starting material .
- Bioactivity Interpretation : Cross-validate antimicrobial assays (e.g., MIC vs. time-kill curves) to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
